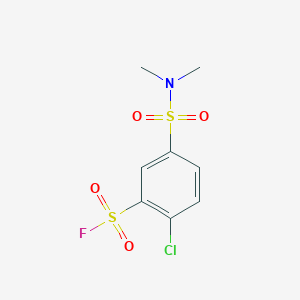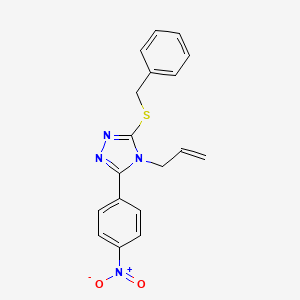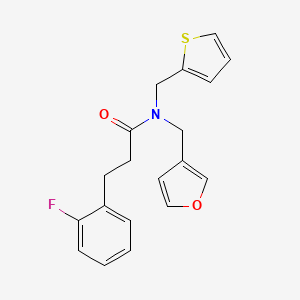
3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide is an organic compound that features a complex structure with multiple functional groups, including a fluorophenyl group, a furan ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Amide Bond: : The initial step involves the reaction of 3-(2-fluorophenyl)propanoic acid with a suitable amine, such as furan-3-ylmethylamine and thiophen-2-ylmethylamine, under amide coupling conditions. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
-
Purification: : The crude product is purified using column chromatography to isolate the desired amide compound.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalytic methods to streamline the synthesis and minimize by-products.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) for oxidation of sulfur-containing rings.
Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide for aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Amines from the reduction of the amide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Probes: Utilized in the development of probes for biological studies, particularly in understanding enzyme interactions.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry
Materials Science: Explored for its use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide exerts its effects depends on its interaction with molecular targets. These interactions can involve:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Pathway Interference: Modulating biochemical pathways by interacting with key proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
3-(2-fluorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide: Similar structure but with different positions of the furan and thiophene rings.
3-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide: Chlorine substituent instead of fluorine.
3-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide: Pyridine ring instead of furan.
Uniqueness
This detailed overview provides a comprehensive understanding of 3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2S/c20-18-6-2-1-4-16(18)7-8-19(22)21(12-15-9-10-23-14-15)13-17-5-3-11-24-17/h1-6,9-11,14H,7-8,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXHFOOFUDIWOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)N(CC2=COC=C2)CC3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
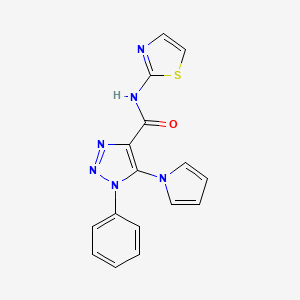
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea](/img/structure/B2645109.png)
![(E)-(3-amino-4-(furan-2-yl)-7-(furan-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone](/img/structure/B2645110.png)

![5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2645112.png)
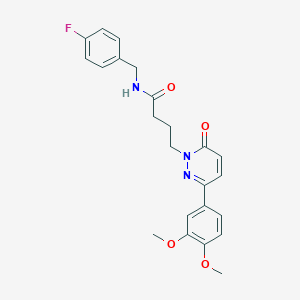
![N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-ethoxybenzamide](/img/structure/B2645118.png)
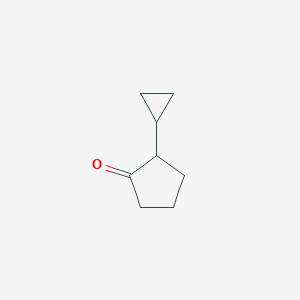

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxyacetamide](/img/structure/B2645123.png)
![N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2645125.png)
